Product packaging for 4-Phospho-D-erythronate(Cat. No.:CAS No. 57229-25-1)

4-Phospho-D-erythronate

Cat. No.: B122664
CAS No.: 57229-25-1
M. Wt: 216.08 g/mol
InChI Key: ZCZXOHUILRHRQJ-PWNYCUMCSA-N
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Description

Significance as a Metabolic Intermediate

The primary significance of 4-Phospho-D-erythronate (4PE) lies in its role as an intermediate in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in certain bacteria. nih.gov This pathway is essential for the survival of these organisms as PLP is a vital cofactor for numerous enzymatic reactions, including amino acid metabolism. ontosight.ai

In gamma proteobacteria like Escherichia coli, the enzyme this compound dehydrogenase (PdxB) catalyzes the oxidation of 4PE. nih.govwikipedia.org This reaction converts 4PE and NAD+ into (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate, NADH, and a proton. wikipedia.org Interestingly, the PdxB enzyme in E. coli is a nicotino-enzyme, meaning the NAD(H) cofactor remains tightly bound to it. acs.orgexpasy.org For the enzyme to perform multiple turnovers, the bound NADH must be re-oxidized by an α-keto acid such as α-ketoglutarate, oxaloacetate, or pyruvate (B1213749). nih.govacs.orggenome.jp

In contrast, some alpha proteobacteria, such as Sinorhizobium meliloti, also utilize 4PE in PLP biosynthesis but employ a different, non-homologous flavoenzyme called PdxR for its oxidation. nih.govasm.org This highlights the diverse evolutionary strategies that have developed to utilize this key metabolite.

Beyond its role in vitamin B6 synthesis, this compound is also recognized as an inhibitor of ribose-5-phosphate (B1218738) isomerase, an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net This pathway is critical for generating NADPH and the precursors for nucleotide synthesis. Additionally, phosphorylated aldonic acids like 4PE are potent inhibitors of 6-phosphogluconate dehydrogenase. cymitquimica.com In the parasite Trypanosoma brucei, 4PE is one of the strongest known inhibitors of this enzyme. cymitquimica.com Research has also shown that in Plasmodium falciparum, the parasite responsible for malaria, an accumulation of 4-PE can inhibit the essential pentose phosphate pathway enzyme 6-phosphogluconate dehydrogenase. asm.org

Historical Context of its Discovery in Biochemical Pathways

The identification of this compound as a key player in vitamin B6 biosynthesis came from studies aimed at elucidating this essential pathway in bacteria. Research by Lam and Winkler in 1990 established the metabolic links between pyridoxine (B80251) (vitamin B6) and serine biosynthesis in E. coli K-12, laying the groundwork for understanding the role of intermediates like 4PE. wikipedia.org

The direct involvement of this compound was further clarified through the characterization of the pdxB gene product, erythronate-4-phosphate dehydrogenase. uniprot.org Studies of this enzyme were initially challenging due to the difficulty in achieving multiple turnovers of the substrate in vitro, a puzzle that was later solved by the discovery that the enzyme-bound NADH required re-oxidation by an α-keto acid. nih.govacs.org The unavailability of synthetic 4PE also hampered early research. nih.gov

Early synthetic methods for this compound were often inefficient, requiring expensive precursors and resulting in low yields. nih.gov One of the earliest reported syntheses involved the oxidation of glucose-6-phosphate with lead tetraacetate, but the product was not purified or adequately analyzed. nih.gov Later methods, such as the oxidation of erythrose-4-phosphate with bromine, were also described, though with limited detail on yield and purification. nih.govasm.org The development of more straightforward and efficient synthetic routes from inexpensive precursors like D-erythronolactone has been crucial for enabling detailed mechanistic and structural studies of the enzymes that metabolize this compound. nih.gov

In some organisms, like Sinorhizobium meliloti, an alternative pathway for PLP biosynthesis involving 4PE was discovered, which utilizes a flavin adenine (B156593) dinucleotide (FAD)-dependent dehydrogenase (PdxR) instead of the NAD+-dependent PdxB found in E. coli. asm.orgnih.gov This discovery further underscored the varied metabolic contexts in which this compound participates.

More recent non-targeted metabolomics studies have also identified the accumulation of erythronate, the dephosphorylated form of 4PE, in cancer cells, suggesting potential roles for this metabolic axis outside of microbial vitamin synthesis. biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9O8P B122664 4-Phospho-D-erythronate CAS No. 57229-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZXOHUILRHRQJ-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332305
Record name 4-Phospho-D-erythronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57229-25-1
Record name 4-Phospho-D-erythronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways Involving 4 Phospho D Erythronate

Core Role in Pyridoxal (B1214274) 5′-Phosphate (Vitamin B6) Biosynthesis Pathways

In the deoxyxylulose 5-phosphate (DXP)-dependent pathway of vitamin B6 synthesis, first detailed in Gram-negative bacteria like Escherichia coli, 4-phospho-D-erythronate serves as a direct precursor to the pyridine (B92270) ring of the vitamin. nih.govwikimedia.org This pathway involves a sequence of enzymatic reactions that transform simple sugar phosphates into the complex structure of PLP.

The biosynthesis of this compound begins with D-erythrose 4-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.gov The conversion is a critical oxidation step catalyzed by the enzyme D-erythrose 4-phosphate dehydrogenase (E4PDH), also known as Epd. wikipedia.orgnih.govuniprot.org This enzyme utilizes NAD+ as a cofactor to oxidize the aldehyde group of D-erythrose 4-phosphate to a carboxyl group, yielding this compound. nih.govuniprot.org

The reaction is as follows: D-erythrose 4-phosphate + NAD+ + H₂O ⇌ this compound + NADH + 2H⁺ wikipedia.org

In Escherichia coli, this dehydrogenase was identified as the protein product of the epd gene (formerly gapB). nih.gov While initially investigated for a potential role as a secondary glyceraldehyde-3-phosphate dehydrogenase, it was conclusively shown to be a highly efficient and specific E4PDH, playing a dedicated role in the PLP biosynthesis pathway. nih.gov

In gamma proteobacteria such as Escherichia coli, the DXP-dependent pathway is the primary route for vitamin B6 synthesis. Following its formation from D-erythrose 4-phosphate, this compound is acted upon by the enzyme 4-phosphoerythronate dehydrogenase, encoded by the pdxB gene. nih.govnih.govnih.gov

This enzyme, PdxB, catalyzes the NAD+-dependent oxidation of this compound to (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate. nih.govsemanticscholar.org This step is the second in a five-step conversion of D-erythrose 4-phosphate to 4-phosphohydroxy-L-threonine (4PHT), another key intermediate that ultimately condenses with deoxyxylulose 5-phosphate to form the vitamin B6 backbone. nih.govuniprot.org The PdxB enzyme in E. coli is a nicotino-enzyme where the NAD(H) cofactor remains tightly bound, requiring an α-keto acid like α-ketoglutarate, oxaloacetate, or pyruvate (B1213749) to re-oxidize the enzyme-bound NADH to allow for multiple turnovers. nih.gov

EnzymeGeneOrganism ExampleCofactorSubstrateProduct
D-Erythrose 4-Phosphate Dehydrogenase epd (gapB)Escherichia coliNAD+D-Erythrose 4-phosphateThis compound
4-Phosphoerythronate Dehydrogenase pdxBEscherichia coliNAD+This compound(3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate

The PdxR enzyme catalyzes the same fundamental reaction: the oxidation of this compound to 3-hydroxy-4-phosphohydroxy-α-ketobutyrate. asm.org However, its reliance on FAD as the cofactor distinguishes it mechanistically from the PdxB found in gamma proteobacteria. asm.org This evolutionary divergence highlights the different enzymatic solutions that have arisen to perform the same critical step in PLP biosynthesis. Research in S. meliloti has also identified a major pathway for vitamin B6 synthesis that originates from glycolaldehyde, which is sequentially metabolized to D-erythrose 4-phosphate and subsequently to this compound, underscoring the centrality of this intermediate. asm.org

EnzymeGeneOrganism ExampleCofactorFunction
4-Phosphoerythronate Dehydrogenase pdxBEscherichia coliNAD+Oxidation of this compound
4-Phosphoerythronate Dehydrogenase pdxRSinorhizobium melilotiFADOxidation of this compound

Alternative and Detour Biosynthetic Routes

While the dedicated enzymatic pathway provides the primary route for this compound synthesis, alternative or detour routes can exist through the action of promiscuous enzymes. Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a known feature of metabolism that can lead to the formation of unexpected products. wikipedia.orgnih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a central enzyme in glycolysis, catalyzing the oxidative phosphorylation of glyceraldehyde 3-phosphate. semanticscholar.org Interestingly, studies comparing the properties of GAPDH and the dedicated D-erythrose 4-phosphate dehydrogenase (E4PDH) have revealed a degree of substrate promiscuity. semanticscholar.orgnih.gov

The dedicated E4PDH (encoded by epd/gapB) shows very low activity with glyceraldehyde 3-phosphate. Conversely, the primary glycolytic GAPDH (encoded by gapA) can utilize D-erythrose 4-phosphate as a substrate, albeit with low efficiency. nih.govnih.gov GAPDH exhibits a low but measurable phosphorylating D-erythrose 4-phosphate dehydrogenase activity. semanticscholar.orgnih.gov This off-target activity represents a potential detour route where a central metabolic enzyme can act on the precursor of this compound. This promiscuous activity is generally not physiologically significant under normal conditions but illustrates the latent metabolic potential that can exist within a cell's enzymatic machinery. ucsd.edu

The concept of "metabolite repair" involves cellular systems that recognize and eliminate or convert non-standard or potentially toxic metabolites that arise from enzyme promiscuity or spontaneous chemical reactions. The formation of this compound via the off-target activity of an enzyme like GAPDH can be viewed within the broader context of metabolic proofreading and promiscuity.

While not a repair product in the sense of correcting a damaged molecule, its synthesis through a promiscuous side reaction of a high-flux enzyme represents a potential metabolic "spillover". wikipedia.org Such promiscuous activities can be the starting point for the evolution of new pathways. nih.gov If a substrate like D-erythrose 4-phosphate were to accumulate to high levels due to a downstream block or metabolic imbalance, its conversion by a promiscuous enzyme could serve as a detour to alleviate substrate accumulation. In this context, the alternative formation of this compound is less a dedicated repair mechanism and more a consequence of the inherent sloppiness of enzymes, a phenomenon that metabolic networks must tolerate and sometimes co-opt for new functions. ucsd.edu

Enzymology of 4 Phospho D Erythronate Interconversion

4-Phosphoerythronate Dehydrogenase (EC 1.1.1.290, PdxB)

4-Phosphoerythronate dehydrogenase, commonly known as PdxB, is a key enzyme in the PLP biosynthetic pathway. wikipedia.org It belongs to the family of oxidoreductases and is responsible for catalyzing the oxidation of 4-phospho-D-erythronate. wikipedia.orguniprot.org The enzyme from Pseudomonas aeruginosa is a homodimer, with each subunit comprising a nucleotide-binding domain, a lid domain, and a C-terminal dimerization domain. nih.govresearchgate.net

PdxB catalyzes the NAD⁺-dependent oxidation of this compound to (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate. wikipedia.orgsemanticscholar.org This reaction involves the transfer of a hydride ion from the C2 hydroxyl group of the substrate to the nicotinamide (B372718) ring of NAD⁺, resulting in the formation of enzyme-bound NADH and the release of a proton. wikipedia.orgnih.gov

The reaction is stereospecific, yielding the (3R) enantiomer of the product. semanticscholar.org

PdxB is classified as a nicotino-enzyme, signifying that it contains a tightly bound nicotinamide adenine (B156593) dinucleotide (NAD⁺/NADH) cofactor that does not readily dissociate from the enzyme after each catalytic cycle. nih.gov Structural studies of the Pseudomonas aeruginosa PdxB show that the NAD cofactor is bound in an extended conformation within the nucleotide-binding domain, completely shielded from the solvent. nih.gov

A unique feature of PdxB is its cofactor regeneration mechanism. Unlike many dehydrogenases that rely on the free pool of NAD⁺ and NADH in the cell, the NADH generated during the oxidation of this compound remains bound to PdxB. nih.gov For the enzyme to perform multiple turnovers, this bound NADH must be re-oxidized to NAD⁺. This is not achieved by free NAD⁺ but through the reduction of a variety of physiologically available α-keto acids, such as α-ketoglutarate, oxaloacetate, or pyruvate (B1213749), which act as co-substrates. nih.gov This process regenerates the enzyme-bound NAD⁺, allowing for the next round of this compound oxidation. nih.gov As isolated, the enzyme primarily exists with the cofactor in its reduced NADH state. nih.gov

While PdxB is a conserved enzyme in many bacteria, functional analogues with different structural and cofactor requirements exist. A notable example is the PdxR enzyme from Sinorhobium meliloti. researchgate.netnih.gov PdxR catalyzes the same oxidation of this compound but is a flavin adenine dinucleotide (FAD)-dependent flavoenzyme, not an NAD-dependent dehydrogenase. nih.govresearchgate.net

PdxR shows no sequence homology to PdxB and belongs to a different family of flavin-dependent oxidoreductases. nih.gov Instead of NAD⁺, it utilizes a tightly bound FAD cofactor. nih.gov For its re-oxidation, PdxR does not use α-keto acids but can employ artificial electron acceptors like DCIP, ferricyanide, or cytochrome c, although its natural physiological oxidant remains unidentified. nih.gov This represents a case of convergent evolution, where two distinct enzyme families have evolved to catalyze the same essential biochemical reaction using different cofactors and mechanisms. nih.govnih.gov

Table 1: Comparison of PdxB and PdxR

Feature 4-Phosphoerythronate Dehydrogenase (PdxB) PdxR Flavoenzyme
Enzyme Class NAD-dependent Dehydrogenase FAD-dependent Flavoenzyme
Cofactor Nicotinamide Adenine Dinucleotide (NAD⁺/NADH) Flavin Adenine Dinucleotide (FAD)
Regeneration Reduction of α-keto acids (e.g., α-ketoglutarate) Oxidation by electron acceptors (e.g., cytochrome c)

| Homology | Member of the D-isomer specific 2-hydroxyacid dehydrogenase superfamily | Belongs to a family of flavin-dependent oxidoreductases; not homologous to PdxB |

For PdxB from E. coli, kinetic parameters have been determined in the presence of α-ketoglutarate as the regenerating co-substrate. nih.gov The enzyme exhibits high affinity for its primary substrate, this compound. nih.gov

Table 2: Steady-State Kinetic Parameters for E. coli PdxB

Substrate Parameter Value
This compound Kₘ 2.9 µM
kcat 1.4 s⁻¹
kcat/Kₘ 6.7 x 10⁶ M⁻¹s⁻¹
α-Ketoglutarate kcat/Kₘ ~1 x 10⁴ M⁻¹s⁻¹
Oxaloacetic acid kcat/Kₘ ~1 x 10⁴ M⁻¹s⁻¹
Pyruvate kcat/Kₘ ~1 x 10⁴ M⁻¹s⁻¹

Data sourced from Fitzpatrick et al. (2007). nih.gov

Phosphoglycolate Phosphatase (PGP) and its Dephosphorylation of this compound

Phosphoglycolate Phosphatase (PGP), also known as 2-phosphoglycolate (B1263510) phosphatase (EC 3.1.3.18), is a hydrolase that primarily functions in photorespiration in plants and metabolic repair in other organisms. nih.govwikipedia.org It belongs to the haloacid dehalogenase (HAD) superfamily of phosphatases. researchgate.net

PGP is recognized for its role in dephosphorylating various metabolic byproducts. Its substrate specificity is not limited to 2-phosphoglycolate. researchgate.net In vitro studies have demonstrated that mammalian PGP is capable of efficiently dephosphorylating several substrates, including this compound. researchgate.net

The enzyme catalyzes the hydrolysis of the phosphate (B84403) monoester bond, yielding the corresponding alcohol and inorganic phosphate. wikipedia.org The reaction for this compound is as follows:

This compound + H₂O → D-erythronate + Phosphate

The function of PGP in hydrolyzing this compound is considered a "metabolic proofreading" or detoxification mechanism. This compound can arise from side reactions of metabolic enzymes and its accumulation can be inhibitory to other pathways. By dephosphorylating it, PGP prevents this potential metabolic disruption. researchgate.net The activity of PGP is typically dependent on divalent metal ions, such as Mg²⁺. wikipedia.org

Implications for Metabolite Detoxification

The accumulation of certain metabolic intermediates can be toxic to cells, often through the inhibition of essential enzymes. This compound has been implicated in such a scenario, and its conversion serves as a detoxification mechanism.

Research has shown that 4-phosphoerythronate can act as a potent inhibitor of 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative pentose (B10789219) phosphate pathway (PPP). This inhibition can disrupt cellular processes that rely on the PPP for NADPH and precursors for nucleotide biosynthesis. To mitigate this toxic effect, cells employ a detoxification strategy involving the dephosphorylation of 4-phosphoerythronate to erythronate. This conversion is catalyzed by the widely conserved phosphoglycolate phosphatase (PGP). The resulting erythronate is less inhibitory to 6-phosphogluconate dehydrogenase, thus preventing a metabolic bottleneck and ensuring the continued function of the pentose phosphate pathway. This process highlights a sophisticated cellular mechanism to manage the levels of a potentially inhibitory metabolite.

Interactions with Other Enzyme Systems

As an intermediate in a crucial biosynthetic pathway, this compound and the enzymes that metabolize it are interconnected with other central metabolic pathways. These interactions are vital for coordinating cellular metabolism.

The biosynthesis of this compound is directly linked to the pentose phosphate pathway, as its precursor, D-erythrose 4-phosphate, is a key intermediate of the PPP. This connection underscores the dependence of vitamin B6 synthesis on the availability of intermediates from central carbon metabolism.

Furthermore, this compound itself has been identified as an inhibitor of ribose 5-phosphate isomerase (Rpi), another essential enzyme of the pentose phosphate pathway. Rpi is responsible for the interconversion of ribose-5-phosphate (B1218738) and ribulose-5-phosphate, a critical step in the synthesis of nucleotides and certain amino acids. The inhibitory action of this compound on Rpi suggests a potential regulatory feedback mechanism, where the accumulation of a vitamin B6 precursor could modulate the flux through the pentose phosphate pathway.

Enzymes Involved in this compound Interconversion

EnzymeEC NumberFunctionOrganism ExamplesCofactor
Erythrose-4-phosphate dehydrogenase 1.2.1.72Catalyzes the oxidation of D-erythrose 4-phosphate to this compound.Escherichia coliNAD+
This compound dehydrogenase (PdxB) 1.1.1.290Catalyzes the oxidation of this compound to (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate.Escherichia coliNAD+
This compound dehydrogenase (PdxR) Not yet assignedCatalyzes the oxidation of this compound to 3-hydroxy-4-phosphohydroxy-α-ketobutyrate.Sinorhizobium melilotiFAD

Biological Functions and Physiological Significance of 4 Phospho D Erythronate

Role as an Endogenous Enzyme Inhibitor

4-Phospho-D-erythronate has been identified as a potent inhibitor of at least two key enzymes involved in carbohydrate metabolism: Ribose 5-phosphate isomerase (Rpi) and 6-phosphogluconate dehydrogenase (6-PGD).

Ribose 5-phosphate isomerase (Rpi) is a crucial enzyme in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzing the reversible isomerization of ribulose-5-phosphate (Ru5P) to ribose-5-phosphate (B1218738) (R5P). This compound acts as a potent competitive inhibitor of Rpi. It is believed to function as a transition-state analog, mimicking the unstable enediolate intermediate formed during the isomerization reaction. This strong binding affinity makes it a highly effective inhibitor. capes.gov.brnih.gov

Research on spinach Rpi revealed that 4-phosphoerythronic acid is a very strong competitive inhibitor, with a Ki value nearly three orders of magnitude lower than the Km value for the substrate, ribose 5-phosphate. capes.gov.brnih.gov

EnzymeOrganismInhibitorKi ValueInhibition Type
Ribose 5-phosphate isomerase (RpiA)Spinach4-Phosphoerythronic acid~10 µMCompetitive

The inhibition of Ribose 5-phosphate isomerase by this compound has a direct impact on the synthesis of ribonucleotides and deoxyribonucleotides. Rpi is responsible for producing ribose-5-phosphate, a critical precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). PRPP is an essential molecule required for the de novo and salvage pathways of purine and pyrimidine biosynthesis. embopress.orgnih.gov

By inhibiting Rpi, this compound effectively reduces the available pool of ribose-5-phosphate, thereby limiting PRPP production. embopress.org This, in turn, can suppress the synthesis of nucleotides, which are the building blocks of RNA and DNA. embopress.orgnih.govmedtigo.com This regulatory mechanism can be particularly important in rapidly proliferating cells that have a high demand for nucleotide synthesis. medtigo.com

The biosynthesis of the amino acid histidine is also intricately linked to the availability of PRPP. The first committed step in the histidine biosynthetic pathway involves the condensation of ATP and PRPP. nih.gov Consequently, the inhibition of Ribose 5-phosphate isomerase by this compound can indirectly influence histidine biosynthesis by limiting the supply of one of its essential precursors. A reduction in the cellular pool of PRPP can lead to a decreased rate of histidine production. nih.gov

In photosynthetic organisms, Ribose 5-phosphate isomerase plays a vital role in the Calvin-Benson-Bassham (CBB) cycle, which is responsible for carbon fixation. nih.govwikipedia.orgnih.govfrontiersin.org Rpi catalyzes the conversion of ribulose-5-phosphate to ribose-5-phosphate, a step in the regeneration phase of the cycle which ultimately leads to the regeneration of ribulose-1,5-bisphosphate (RuBP), the substrate for the carbon-fixing enzyme RuBisCO. nih.govwikipedia.orgfrontiersin.org

This compound also acts as an inhibitor of 6-phosphogluconate dehydrogenase (6-PGD), the third enzyme in the oxidative phase of the pentose phosphate pathway. This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate and NADPH.

The inhibition of 6-PGD by this compound directly modulates the metabolic flux through the pentose phosphate pathway. By blocking this key step, the production of NADPH and the precursors for nucleotide synthesis are reduced. This can have significant consequences for cellular redox balance and biosynthetic capacity. The accumulation of this compound can therefore act as a regulatory signal to control the activity of the pentose phosphate pathway in response to the cell's metabolic state.

EnzymeOrganismInhibitorEffect
6-Phosphogluconate Dehydrogenase (6-PGD)VariousThis compoundInhibition

Inhibition of 6-Phosphogluconate Dehydrogenase (6-PGD)

Systemic Metabolic Feedback Responses

This compound (4PE) exerts a significant systemic metabolic feedback response, primarily through its potent inhibition of Ribose-5-phosphate isomerase (Rpi), a crucial enzyme in the pentose phosphate pathway (PPP). This inhibitory action represents a key point of cross-talk between the vitamin B6 biosynthesis pathway, where 4PE is an intermediate, and the central carbon metabolism.

Research has demonstrated that 4-phosphoerythronic acid is a remarkably strong competitive inhibitor of spinach Ribose-5-phosphate isomerase. nih.gov The inhibition constant (Ki) for 4PE is nearly three orders of magnitude lower than the Michaelis constant (Km) for the enzyme's natural substrate, ribose 5-phosphate. nih.gov This high affinity suggests that even at low concentrations, 4PE can effectively block the activity of Rpi.

The inhibition of Rpi by 4PE has significant downstream consequences for cellular metabolism. Rpi catalyzes the reversible isomerization of ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P), a critical step in the non-oxidative branch of the PPP. medtigo.com By blocking this conversion, the accumulation of 4PE can disrupt the delicate balance of pentose phosphates in the cell. This disruption can, in turn, affect the rates of nucleotide and nucleic acid synthesis, as R5P is a direct precursor for these essential biomolecules. Furthermore, the PPP is a major source of NADPH, which is vital for reductive biosynthesis and antioxidant defense. medtigo.com Therefore, the inhibition of a key PPP enzyme by 4PE can have far-reaching effects on the cell's anabolic and redox status.

The inhibitory effect of 4PE on Rpi serves as a metabolic feedback loop, connecting the flux through the vitamin B6 biosynthesis pathway with the central carbon metabolism. When the precursors for vitamin B6 synthesis are abundant, leading to an increase in 4PE levels, this can throttle the PPP, potentially to divert shared precursors, such as erythrose-4-phosphate, towards vitamin B6 production. This regulatory node highlights the intricate connections within the metabolic network, where the product of one pathway can directly modulate the activity of another to maintain metabolic homeostasis.

Accumulation and Regulation in Cellular Contexts

While this compound is a legitimate intermediate in the biosynthesis of vitamin B6 in many organisms, its accumulation can be problematic, leading to its classification as a "damaged" or off-target metabolite under certain cellular conditions. This perception stems from its potent inhibitory effects on other essential metabolic enzymes.

The primary reason for considering 4PE as a potentially damaging metabolite is its strong competitive inhibition of Ribose-5-phosphate isomerase (Rpi). nih.gov The accumulation of such a potent inhibitor can disrupt the normal flux through the pentose phosphate pathway, a cornerstone of cellular metabolism responsible for generating reducing power in the form of NADPH and producing precursors for nucleotide synthesis. medtigo.com

The off-target production of 4PE can also contribute to its status as a damaged metabolite. While dedicated enzymes like D-erythrose-4-phosphate dehydrogenase are responsible for its synthesis in the vitamin B6 pathway, there is evidence that other, more abundant enzymes may promiscuously produce 4PE or related compounds. This off-target synthesis can lead to the accumulation of 4PE outside of the context of vitamin B6 biosynthesis, causing unintended and potentially detrimental metabolic consequences.

The cell must, therefore, tightly regulate the levels of 4PE to prevent the deleterious effects of its accumulation. This regulation is achieved through a combination of controlling its synthesis and ensuring its efficient conversion to the next intermediate in the vitamin B6 pathway. When these regulatory mechanisms fail, or when off-target production overwhelms the cell's capacity to utilize 4PE, it can act as a metabolic toxin, disrupting cellular homeostasis and potentially leading to cellular dysfunction.

The accumulation of this compound triggers a cascade of cellular responses aimed at mitigating its disruptive effects on metabolism. The most direct consequence of elevated 4PE levels is the inhibition of Ribose-5-phosphate isomerase (Rpi), which in turn elicits broader cellular adjustments.

One of the primary cellular responses to the inhibition of Rpi is the alteration of metabolic flux through the pentose phosphate pathway (PPP). By impeding the interconversion of ribose-5-phosphate and ribulose-5-phosphate, 4PE accumulation can lead to a bottleneck in the non-oxidative branch of the PPP. medtigo.com This can result in a decreased production of precursors for nucleotide biosynthesis, potentially slowing down DNA and RNA synthesis and, consequently, cell proliferation. mdpi.com

Furthermore, the disruption of the PPP can impact the cell's redox balance. The PPP is a major source of NADPH, which is essential for regenerating the cell's primary antioxidant, glutathione, and for supporting reductive biosynthesis. Inhibition of the PPP due to 4PE accumulation could lead to increased oxidative stress, making the cell more vulnerable to damage from reactive oxygen species.

Cells may also respond to 4PE accumulation by activating detoxification or repair mechanisms. While specific detoxification pathways for 4PE are not well-elucidated, cells possess general mechanisms for dealing with damaged or inhibitory metabolites. These can include enzymatic modification to less harmful compounds or sequestration into specific cellular compartments.

Moreover, the inhibition of Rpi and the subsequent metabolic perturbations can trigger broader cellular stress responses. For instance, disruptions in nucleotide metabolism and redox homeostasis are known to activate signaling pathways that can lead to cell cycle arrest, autophagy, or even apoptosis, depending on the severity and duration of the metabolic insult. mdpi.comnih.gov These responses serve to protect the organism from the propagation of cells with severely compromised metabolic function.

Role in Microbial Physiology and Pathogenesis

This compound is a key intermediate in the de novo biosynthesis of vitamin B6 (pyridoxal 5'-phosphate, PLP) in many bacteria, and this pathway is increasingly recognized as essential for bacterial metabolism and virulence. nih.govnih.govresearchgate.net The enzyme Erythronate-4-phosphate dehydrogenase (PdxB) catalyzes the oxidation of 4PE in this pathway. uniprot.org

The vitamin B6 biosynthesis pathway is critical for the survival and growth of numerous pathogenic bacteria. For instance, in Mycobacterium tuberculosis, the causative agent of tuberculosis, this pathway is essential for both in vitro growth and survival within a host. nih.govresearchgate.net A mutant strain of M. tuberculosis unable to synthesize vitamin B6 showed a severe growth defect in mice and was quickly cleared by the host immune system. nih.gov This demonstrates that the pathway in which 4PE is an intermediate is a key determinant of M. tuberculosis virulence. nih.govresearchgate.net

Similarly, in the gastric pathogen Helicobacter pylori, the enzymes for vitamin B6 biosynthesis are considered novel virulence factors. asm.org A deficiency in this pathway in H. pylori leads to impaired motility due to defects in flagellar glycosylation and an inability to establish chronic infections in animal models. asm.org In Streptococcus pneumoniae, a leading cause of pneumonia and meningitis, disruption of the vitamin B6 biosynthesis pathway resulted in significant attenuation of virulence in a chinchilla model of middle ear infection. nih.govresearchgate.net

The essentiality of the vitamin B6 pathway, and therefore of intermediates like this compound, for these diverse pathogens underscores its importance in bacterial physiology. Vitamin B6, in its active form PLP, is a cofactor for a vast array of enzymes involved in amino acid metabolism, transamination reactions, and other fundamental cellular processes. By providing the necessary building blocks for this essential cofactor, the pathway involving 4PE directly supports the metabolic fitness and pathogenic potential of these bacteria. The absence of this de novo synthesis pathway in humans makes it an attractive target for the development of novel antibacterial agents. nih.gov

Table 1: Role of the Vitamin B6 Biosynthesis Pathway in Bacterial Virulence

Bacterial Pathogen Role of Vitamin B6 Biosynthesis Pathway Impact on Virulence Reference
Mycobacterium tuberculosis Essential for in vivo survival and growth. A mutant unable to synthesize vitamin B6 is rapidly cleared by the host. nih.govresearchgate.net
Helicobacter pylori Required for optimal growth, flagellar glycosylation, and motility. A mutant with a deficient pathway is unable to establish chronic infection. asm.org
Streptococcus pneumoniae Contributes to pathogenesis in specific infection niches. Disruption of the pathway leads to attenuated virulence in a model of ear infection. nih.govresearchgate.net

The metabolic pathway involving this compound is of critical importance for the survival and proliferation of the malaria parasite, Plasmodium falciparum, and represents a validated target for antimalarial drug development. P. falciparum possesses a de novo vitamin B6 biosynthesis pathway that is absent in its human host, making the enzymes in this pathway attractive targets for selective inhibition. nih.govunige.chnih.gov

The PLP synthase complex in P. falciparum is composed of two proteins, PfPdx1 and PfPdx2. nih.gov PfPdx1 is the synthase domain that utilizes 4PE's precursor, D-erythrose 4-phosphate (E4P), along with other substrates, to ultimately produce pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.gov Research has shown that E4P can inhibit the PfPdx1 enzyme in a dose-dependent manner. nih.govresearchgate.net

This inhibitory potential has been exploited in the development of novel antimalarial compounds. A hydrazide analog of E4P, 4-phospho-D-erythronhydrazide (4PEHz), was designed to mimic the substrate and was found to selectively inhibit PfPdx1 with a half-maximal inhibitory concentration (IC50) of 43 µM. nih.gov When PfPdx1 is part of the larger PLP synthase complex, its sensitivity to 4PEHz increases, with an IC50 of 16 µM. nih.govresearchgate.net

Crucially, 4PEHz also demonstrated potent activity against cultured P. falciparum parasites, with an IC50 value of 10 µM. nih.govresearchgate.net To confirm that the antiparasitic effect of 4PEHz was indeed due to its inhibition of the vitamin B6 biosynthesis pathway, transgenic parasites overexpressing the PfPdx1 and PfPdx2 proteins were created. These transgenic parasites showed increased resistance to 4PEHz, providing strong evidence that the PLP synthase complex is the direct target of this compound in the parasite. nih.gov

These findings highlight the essential role of the metabolic pathway, in which this compound is an intermediate, for the survival of P. falciparum. The sensitivity of the parasite to inhibitors of this pathway underscores its potential as a source of new antimalarial drugs, which is of particular importance given the rise of resistance to current therapies. nih.govresearchgate.net

Table 2: Inhibition of Plasmodium falciparum PLP Synthase by a this compound Analogue

Inhibitor Target IC50 (µM) on Purified Enzyme/Complex IC50 (µM) on Cultured Parasites Reference
4-phospho-D-erythronhydrazide (4PEHz) PfPdx1 43 10 nih.govresearchgate.net
4-phospho-D-erythronhydrazide (4PEHz) PfPdx1/PfPdx2 complex 16 10 nih.govresearchgate.net

Advanced Synthetic Strategies for 4 Phospho D Erythronate and Its Analogues

Methodological Challenges and Historical Approaches to Synthesis

The chemical synthesis of 4-Phospho-D-erythronate (4PE) has historically been fraught with challenges, primarily due to the use of expensive starting materials, low reaction yields, and complicated purification processes. nih.govnih.gov Early synthetic strategies predominantly relied on the oxidation of phosphorylated sugar precursors. nih.gov

One of the earliest documented methods involved the oxidation of glucose-6-phosphate using lead tetraacetate. nih.gov However, this approach suffered from a significant drawback: the desired product, 4PE, was not adequately purified from by-products, and its purity was not rigorously confirmed. nih.gov Another multi-step procedure starting from fructose (B13574) 1,6-diphosphate was also reported, but it only yielded trace amounts of 4PE after a complex purification scheme. nih.gov

A more direct, albeit still problematic, route involved the oxidation of D-erythrose 4-phosphate. nih.gov One such method used bromine for the oxidation, but the reaction yield and purification details were not thoroughly described, and product characterization was minimal. nih.gov A major impediment to this approach is the prohibitive cost and limited availability of the starting material, D-erythrose 4-phosphate, which makes large-scale synthesis for kinetic and structural studies economically unfeasible. nih.gov

An alternative historical strategy focused on the selective phosphorylation of a protected erythronic acid derivative. nih.gov This involved converting the methyl ester of erythronic acid to methyl 2,3-O-dibenzoyl 4-O-trityl D-erythronic acid. Following the removal of the trityl group, the 4-hydroxyl group was phosphorylated. After deprotection, 4PE was isolated in a 19% yield. nih.gov However, this method also faced purification challenges; for instance, attempts to purify an intermediate, methyl erythronate, via silica (B1680970) gel chromatography were unsuccessful due to its spontaneous cyclization back to erythronolactone. nih.gov These historical difficulties underscored the need for more efficient and cost-effective synthetic routes to make 4PE readily available for biochemical studies. nih.gov

Contemporary and Improved Synthetic Routes (e.g., from D-Erythronolactone)

The synthetic strategy begins with the protection of the hydroxyl groups of D-erythronolactone using benzyl (B1604629) bromide. nih.gov The resulting protected lactone ring is then opened using lithium hydroxide (B78521) (LiOH) in water to yield the corresponding carboxylate salt. nih.gov This intermediate is carefully neutralized and used directly in the next step without extensive purification. nih.gov

The crucial phosphorylation step is then carried out on the primary 4-hydroxyl group. This is achieved by phosphitylation with dibenzylphosphoramidite, followed by an in-situ oxidation of the resulting phosphite (B83602) to a phosphate (B84403) using tert-butyl peroxide. nih.gov The final step involves the removal of the benzyl protecting groups from both the phosphate and the hydroxyl groups. This deprotection is accomplished via hydrogenation over a palladium on carbon (Pd/C) catalyst, yielding the final product, this compound. nih.gov The availability of this efficient synthetic route has been critical for enabling detailed mechanistic studies of enzymes that utilize 4PE. nih.gov

StepReactants/ReagentsProductYield
1. Protection D-Erythronolactone, Benzyl bromide, Ag₂O2,3-Di-O-benzyl-D-erythronolactone34%
2. Ring Opening 2,3-Di-O-benzyl-D-erythronolactone, LiOHLithium 2,3-di-O-benzyl-D-erythronate~95%
3. Esterification Lithium 2,3-di-O-benzyl-D-erythronate, PhenyldiazomethaneBenzyl 2,3-di-O-benzyl-D-erythronate90%
4. Phosphorylation Benzyl 2,3-di-O-benzyl-D-erythronate, Dibenzylphosphoramidite, tert-Butyl peroxideBenzyl 2,3-di-O-benzyl-4-O-(dibenzylphospho)-D-erythronate76%
5. Deprotection Benzyl 2,3-di-O-benzyl-4-O-(dibenzylphospho)-D-erythronate, H₂, Pd/CThis compoundQuantitative
Overall Yield 22%

Data sourced from Novikov et al. (2011). nih.gov

Rational Design and Chemical Synthesis of this compound Derivatives

The rational design and synthesis of analogues and derivatives of this compound have become a key strategy for developing tools to probe and inhibit enzyme function. By modifying the core structure of 4PE, researchers can create molecules with enhanced potency, selectivity, or stability, suitable for various biochemical applications.

This compound itself is a known inhibitor of ribose 5-phosphate isomerase (Rpi), an enzyme essential for nucleotide synthesis and carbon fixation pathways. nih.gov This inherent inhibitory activity has inspired the development of 4PE analogues as potential drugs and herbicides. nih.gov

A notable example is the design of 4-phospho-D-erythronohydroxamic acid (4PEH), a competitive inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS). nih.gov DHBPS is a crucial enzyme in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, which is essential in many pathogens but absent in humans, making it an attractive antibacterial drug target. nih.gov Structural studies have shown that 4PEH inhibits DHBPS activity because it is unable to form a key intermediate necessary for catalysis. nih.gov

Furthermore, derivatives of 4-phospho-D-erythronohydroxamic acid have been developed as inhibitors of 6-phosphogluconate dehydrogenase from Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov Since the charged phosphate group restricts the entry of these inhibitors into cells, various prodrug strategies have been employed. These include synthesizing phosphoramidate, bis-S-acyl thioethyl (bis-SATE), and bis-pivaloxymethyl (bis-POM) esters to mask the phosphate charge, thereby improving cell permeability and antiparasitic activity. nih.gov

Target EnzymeInhibitor DerivativePathogen/OrganismSignificance
Ribose 5-phosphate isomerase (Rpi)This compound (and analogues)Various bacteria and protozoaPotential herbicides and drugs targeting nucleotide synthesis. nih.gov
3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS)4-phospho-D-erythronohydroxamic acid (4PEH)Vibrio cholerae (and other pathogens)Potential antibacterial agent targeting the essential riboflavin biosynthesis pathway. nih.gov
6-phosphogluconate dehydrogenaseProdrugs of 4-phospho-D-erythronohydroxamic acidTrypanosoma bruceiPotential treatment for human African trypanosomiasis by targeting parasite metabolism. nih.gov

The availability of synthetic this compound has been instrumental in elucidating the mechanisms of enzymes involved in its metabolism. A prime example is its role in studying this compound dehydrogenase (PdxB), an enzyme in the vitamin B6 biosynthesis pathway in bacteria like Escherichia coli. nih.govwikipedia.org

Prior to the efficient synthesis of 4PE, studies of PdxB were hampered by the inability to achieve multiple turnovers of the substrate in vitro. nih.gov The availability of gram quantities of synthetic 4PE enabled detailed kinetic studies which led to a crucial discovery: the NADH cofactor, generated after the oxidation of 4PE, remains tightly bound to the enzyme. nih.govbiochemistry.prof This finding revealed that for a second catalytic cycle to occur, the bound NADH must be re-oxidized by an α-keto acid, such as pyruvate (B1213749) or α-ketoglutarate. nih.gov This detailed mechanistic insight would have been difficult to obtain without a reliable supply of the substrate, 4PE, to probe the enzyme's function. nih.gov

Analytical and Methodological Approaches in 4 Phospho D Erythronate Research

Metabolomics for Identification and Quantification in Biological Matrices

Metabolomics provides a powerful lens through which to view the role of 4-Phospho-D-erythronate within a biological system. By profiling a wide array of small molecules, these techniques can situate 4PE within the broader metabolic network.

Non-targeted isotope-assisted metabolomics is a crucial method for discovering and tracing novel metabolic pathways involving this compound. This approach utilizes stable isotope labeling to track the fate of metabolic precursors through various biochemical reactions. nih.govnih.gov For instance, by supplying cells with uniformly ¹³C-labeled D-glucose, researchers can trace the incorporation of the isotope into downstream metabolites. biorxiv.org

This technique has been instrumental in elucidating the biosynthesis of erythronate, a detoxification product derived from the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate erythrose-4-phosphate (E4P). nih.govbiorxiv.org One described pathway involves the oxidation of E4P to 4-phosphoerythronate (4PE) through the off-target activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). biorxiv.orgresearchgate.net Subsequent dephosphorylation of 4PE yields erythronate. nih.govbiorxiv.org Non-targeted tracer fate detection can identify all metabolites derived from a labeled precursor, making it possible to uncover such alternative or previously unknown pathways. nih.gov This method is particularly valuable as it does not require prior knowledge of the target metabolites, facilitating the discovery of unexpected metabolic reprogramming, such as the accumulation of erythronate in certain cancer cell lines. nih.govresearchgate.netbiorxiv.org

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the specific detection and quantification of metabolites like this compound in complex biological matrices such as cell lysates or plasma. jsbms.jpnih.govnih.gov This technique offers high sensitivity and specificity, allowing for the structural and quantitative analysis of molecules based on their mass-to-charge ratios (m/z) and fragmentation patterns. jsbms.jpcore.ac.uk

For a phosphorylated compound like 4PE, LC-MS/MS methods are developed to achieve separation from isomers and other structurally similar molecules. For example, a method developed for the quantification of L-threonate successfully separated it from its stereoisomer, D-erythronate, through derivatization and reversed-phase chromatography, demonstrating the capability of this platform to distinguish between closely related compounds. nih.gov The analysis of 4PE would involve optimizing chromatographic conditions to retain the polar, phosphorylated molecule and developing a specific MS/MS method using transitions that are unique to its structure. This typically involves monitoring the fragmentation of the precursor ion (the ionized 4PE molecule) into specific product ions, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which ensures accurate quantification.

Parameter Description Relevance to this compound Analysis
Parent Ion (Q1) The mass-to-charge ratio (m/z) of the intact, ionized 4PE molecule.Specific to the target analyte, providing initial selectivity.
Product Ion (Q3) The m/z of a specific fragment generated from the parent ion in the collision cell.Characteristic fragments (e.g., loss of the phosphate group) provide structural confirmation and high specificity.
Retention Time The time at which 4PE elutes from the liquid chromatography column.Helps to separate 4PE from other isomers and matrix components, reducing ion suppression.
Collision Energy The energy used to fragment the parent ion.Optimized to maximize the signal of the specific product ion for enhanced sensitivity.

Enzymatic Assays for Kinetic and Inhibition Studies

Enzymatic assays are fundamental for characterizing the enzymes that produce or consume this compound, such as 4-phosphoerythronate dehydrogenase (PdxB). wikipedia.org These assays allow for the determination of key kinetic parameters (e.g., Kₘ, Vₘₐₓ, k꜀ₐₜ) and for the study of enzyme inhibitors. nih.govnih.gov

Inhibition studies are also critical. For instance, 4PE has been identified as a potent inhibitor of 6-phosphogluconate dehydrogenase, an enzyme in the oxidative pentose phosphate pathway. nih.govbiorxiv.org Kinetic studies can determine the type of inhibition (e.g., competitive, noncompetitive) and the inhibitor constant (Kᵢ), providing insight into metabolic regulation. nih.gov These studies typically involve measuring the enzyme's initial reaction rate at various substrate and inhibitor concentrations. nih.govmdpi.com

Structural Biology Techniques for Associated Enzymes

Understanding the three-dimensional structure of enzymes that bind this compound is essential for elucidating their catalytic mechanisms and for designing specific inhibitors.

X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structures of proteins and their complexes with ligands. mdpi.com This method has been successfully applied to D-erythronate-4-phosphate dehydrogenase (PdxB), the enzyme that catalyzes the oxidation of 4PE. nih.govnih.gov The crystal structure of PdxB from Pseudomonas aeruginosa was determined to a resolution of 2.20 Å. nih.gov

The structural analysis revealed that PdxB is a homodimeric enzyme, with each subunit comprising a nucleotide-binding domain, a lid domain, and a C-terminal dimerization domain. nih.govresearchgate.net Interestingly, the crystal structure captured the two subunits in different conformations. nih.gov Subunit A was bound to NAD⁺ and a phosphate ion, representing a "closed" conformation where the active site is not accessible to a larger substrate. nih.govnih.gov In contrast, subunit B was bound to NAD⁺ and L-(+)-tartrate, a substrate analog, revealing a more "open" active site cleft. nih.govresearchgate.net This structural data provides invaluable insights into cofactor and substrate recognition, the conformational changes required for catalysis, and the specific amino acid residues involved in binding. nih.gov

PDB ID Enzyme Organism Ligands Resolution (Å)
2O4CD-Erythronate-4-phosphate dehydrogenase (PdxB)Pseudomonas aeruginosaNAD⁺, Phosphate, L-(+)-tartrate2.20

While X-ray crystallography provides static snapshots of enzyme structures, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of enzymes in solution on multiple timescales. researchgate.netnih.govnih.gov Techniques like laboratory-frame spin-relaxation and rotating-frame relaxation-dispersion measurements can characterize motions ranging from picoseconds to milliseconds. nih.govnih.gov

For an enzyme like PdxB, which exhibits distinct "open" and "closed" conformations, NMR would be an ideal method to study the dynamics of this transition. nih.govnih.gov By isotopically labeling the protein (e.g., with ¹⁵N and ¹³C), researchers can monitor the chemical environment of individual atoms. researchgate.net These experiments could quantify the rate of exchange between the open and closed states, determine the populations of each state in the absence and presence of the substrate (this compound) and cofactor, and identify which regions of the enzyme undergo dynamic changes upon ligand binding. nih.govnih.gov This information is crucial for a complete understanding of the enzyme's catalytic cycle, which involves substrate binding, product formation, and product release—steps that are often governed by protein dynamics. uni-muenchen.desemanticscholar.org

Future Research Directions and Translational Applications

Unraveling Novel Metabolic Fates and Pathways of 4-Phospho-D-erythronate

While the canonical role of this compound is as an intermediate in the deoxyxylulose 5-phosphate (DXP)-dependent pathway of vitamin B6 biosynthesis, emerging evidence suggests its involvement in other metabolic routes. A notable discovery is the identification of a novel pathway for the production of erythronate in cancer cells, which originates from D-erythrose-4-phosphate, the precursor of 4PE. This pathway involves the dephosphorylation of erythrose-4-phosphate to erythrose, followed by its oxidation. This finding opens up new avenues for understanding the metabolic reprogramming in cancer and suggests that 4PE or its immediate precursors could be shunted into alternative metabolic fates under specific physiological or pathological conditions.

Future research will likely focus on identifying and characterizing the enzymes responsible for these novel transformations and elucidating the regulatory mechanisms that govern the flux of metabolites through these alternative pathways. The exploration of "underground metabolism," where promiscuous enzyme activities give rise to novel metabolic routes, may reveal further unexpected roles for this compound. nih.gov

Investigation of its Physiological Roles in Diverse Eukaryotic Organisms

The physiological significance of this compound extends beyond prokaryotic vitamin B6 synthesis. In various eukaryotic organisms, this compound and its metabolic neighbors play crucial roles.

Protozoa: In several pathogenic protozoa, including Trypanosoma and Leishmania species, this compound acts as an inhibitor of the enzyme ribose-5-phosphate (B1218738) isomerase (Rpi). nih.gov This enzyme is essential for the synthesis of ribose, a fundamental component of nucleotides and nucleic acids. The inhibition of Rpi by 4PE highlights a potential vulnerability in these organisms.

Plants: In plants, this compound is implicated in the Calvin cycle, a critical pathway for carbon fixation during photosynthesis. nih.gov Its precise role and regulatory influence in this context are areas of active investigation. Understanding how 4PE metabolism is integrated with central carbon metabolism in plants could have implications for agricultural biotechnology.

Further research is needed to explore the physiological roles of this compound in a wider range of eukaryotes, including fungi and algae. Such studies could uncover conserved or unique functions of this metabolite, providing a broader understanding of its importance in eukaryotic cell biology.

Exploration of this compound as a Therapeutic Target

The essentiality of the pathways in which this compound participates, particularly in pathogens and cancer cells, makes it an attractive target for therapeutic intervention.

Design of Antimicrobial Agents Targeting Vitamin B6 Biosynthesis

The DXP-dependent vitamin B6 biosynthesis pathway, where this compound is a key intermediate, is present in many bacteria but absent in humans. This metabolic difference provides a clear therapeutic window for the development of novel antimicrobial agents. Enzymes that produce or consume 4PE, such as D-erythrose-4-phosphate dehydrogenase and 4-phosphoerythronate dehydrogenase (PdxB), are prime targets for the design of specific inhibitors. nih.govwikipedia.org Such inhibitors would be expected to block vitamin B6 synthesis, leading to bacterial growth inhibition.

Strategies for Antimalarial Drug Development

Similarly, the malaria parasite Plasmodium falciparum relies on the DXP-dependent pathway for vitamin B6 synthesis. The enzymes of this pathway, including those involved in this compound metabolism, represent potential targets for the development of new antimalarial drugs. Targeting this pathway could provide a new line of attack against drug-resistant strains of the parasite.

Potential in Cancer Metabolism Modulation

Recent metabolomic studies have revealed a significant accumulation of erythronate, derived from the this compound precursor D-erythrose-4-phosphate, in certain cancer cells. This accumulation is considered an example of metabolic reprogramming in cancer. The elevated levels of erythronate in tumor tissues compared to normal tissues suggest its potential as a biomarker for some types of cancer. researchgate.net Furthermore, targeting the enzymes involved in this altered metabolic pathway could represent a novel strategy for cancer therapy.

Therapeutic AreaTarget Pathway/EnzymePotential Application
Antimicrobial Vitamin B6 Biosynthesis (e.g., PdxB)Development of novel antibiotics
Antimalarial Vitamin B6 BiosynthesisNew drug development against Plasmodium falciparum
Oncology Erythronate Production PathwayBiomarker for cancer diagnosis and therapeutic target

Advancements in Enzyme Engineering and Synthetic Biology Applications

The enzymes that catalyze reactions involving this compound are valuable tools for metabolic engineering and synthetic biology. nih.gov

Enzyme Engineering: Techniques such as directed evolution and rational design can be applied to modify the properties of enzymes like 4-phosphoerythronate dehydrogenase (PdxB). wikipedia.orgrcsb.org Engineering efforts could focus on:

Altering substrate specificity: To accept non-natural substrates for the production of novel compounds.

Improving catalytic efficiency: To increase the yield of desired products in engineered metabolic pathways.

Enhancing stability: To create more robust enzymes for industrial applications.

Synthetic Biology: The genes encoding the enzymes of the vitamin B6 pathway can be assembled into synthetic circuits to create novel metabolic pathways in microbial hosts. nih.govdntb.gov.uanih.gov These engineered organisms could be used for the sustainable production of vitamin B6 and other valuable chemicals. By understanding and harnessing the enzymes that act on this compound, researchers can design and build new-to-nature pathways with diverse applications in biotechnology and medicine.

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize 4-Phospho-D-erythronate, and what are their limitations?

  • Methodological Answer : A one-step phosphorylation of D-erythronate using phosphoryl chloride in alkaline conditions (e.g., pH 9–10) is commonly employed, with purification via ion-exchange chromatography . Key challenges include optimizing reaction yield (often <50%) and avoiding byproducts like inorganic phosphates. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for validating purity and structure .

Q. How can this compound be quantified in bacterial lysates or metabolic studies?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is preferred due to the compound’s polarity. For kinetic studies, coupling enzymatic assays (e.g., using this compound dehydrogenase) with NADH quantification via spectrophotometry (340 nm absorbance) provides real-time data . Internal standards like isotopically labeled analogs improve quantification accuracy.

Q. What is the role of this compound in bacterial metabolism?

  • Methodological Answer : It is a key intermediate in the D-erythronate catabolic pathway, where it is oxidized by this compound dehydrogenase (EC 1.1.1.409) to produce 3-dehydro-4-phospho-L-threonate, followed by spontaneous decarboxylation to glycerone phosphate . Researchers should confirm pathway activity in target species using gene knockout models (e.g., pdxA2 mutants) and isotopically labeled substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities of this compound dehydrogenase across bacterial species?

  • Methodological Answer : Discrepancies may arise from differences in cofactor specificity (NAD+ vs. FAD) or assay conditions (pH, temperature). Standardize assays using recombinant enzymes expressed in a common host (e.g., E. coli) and compare kinetic parameters (Km, Vmax) under identical buffer conditions . Phylogenetic analysis of enzyme sequences can identify structural determinants of activity .

Q. What experimental designs are effective for studying the spontaneous decarboxylation of 3-dehydro-4-phospho-L-threonate in vitro?

  • Methodological Answer : Use stopped-flow kinetics with pH-controlled buffers (pH 7–8) to isolate the non-enzymatic step. Monitor CO₂ release via gas chromatography or pH stat titration. Control for temperature and ionic strength, as these significantly influence decarboxylation rates. Parallel computational modeling (e.g., density functional theory) can predict reaction energetics .

Q. How can researchers address low signal-to-noise ratios when detecting this compound in complex biological matrices?

  • Methodological Answer : Employ tandem MS (MS/MS) with selective reaction monitoring (SRM) for enhanced specificity. Derivatization with boronate-affinity tags improves chromatographic retention. For in situ detection, fluorescent probes targeting the phosphate group (e.g., Phosphate Fluorogenic Sensor) can be optimized, though validation against LC-MS is critical .

Q. What strategies validate the metabolic flux of this compound in pathway engineering applications?

  • Methodological Answer : Use ¹³C-labeled D-erythronate in tracer studies and track incorporation into downstream metabolites (e.g., glycerone phosphate) via LC-MS or NMR. Couple this with flux balance analysis (FBA) models to predict bottlenecks. CRISPR-interference (CRISPRi) can dynamically regulate pathway enzymes to test flux control points .

Methodological Frameworks for Hypothesis Development

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

  • Methodological Answer :

  • Feasible : Prioritize bacterial systems with established genetic tools (e.g., Pseudomonas spp.) for enzyme characterization.
  • Novel : Investigate understudied homologs of EC 1.1.1.409 in extremophiles for biotechnological applications.
  • Relevant : Link findings to broader metabolic engineering goals, such as optimizing carbon fixation pathways .

Q. What statistical approaches are recommended for analyzing enzyme kinetics data with non-linear decay (e.g., spontaneous steps)?

  • Methodological Answer : Use global fitting software (e.g., KinTek Explorer) to model coupled enzymatic and non-enzymatic reactions. Bootstrap analysis quantifies parameter uncertainty. Compare Akaike Information Criterion (AIC) values to select the best-fit kinetic model .

Tables for Key Data

Enzyme EC Number Cofactor Key Product Reference
This compound dehydrogenase1.1.1.409NAD+3-dehydro-4-phospho-L-threonate
Flavoprotein-linked dehydrogenase1.1.99.B1FADNot fully characterized
Analytical Technique Application Detection Limit Reference
LC-MS/MS (HILIC)Quantification in bacterial lysates0.1 µM
³¹P-NMRStructural validation of phosphorylation10 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.